![molecular formula C5H9ClO2S B14627338 Ethyl [(chloromethyl)sulfanyl]acetate CAS No. 54214-57-2](/img/structure/B14627338.png)
Ethyl [(chloromethyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(chloromethyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloromethyl group and a sulfanyl group attached to an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(chloromethyl)sulfanyl]acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetate with chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(chloromethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(chloromethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(chloromethyl)sulfanyl]acetate involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in biochemical applications. The sulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester without the chloromethyl and sulfanyl groups.
Methyl [(chloromethyl)sulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(bromomethyl)sulfanyl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a sulfanyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
54214-57-2 |
|---|---|
Molecular Formula |
C5H9ClO2S |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
ethyl 2-(chloromethylsulfanyl)acetate |
InChI |
InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3 |
InChI Key |
PGZHFDBAHQCESL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

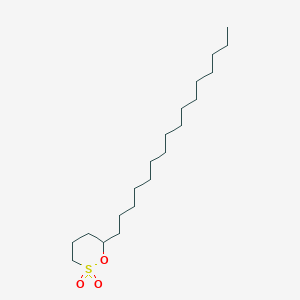
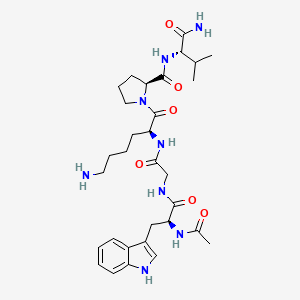



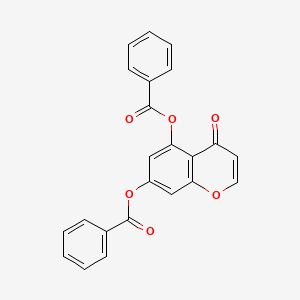
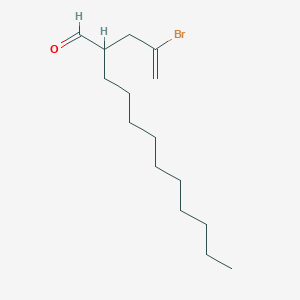
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)

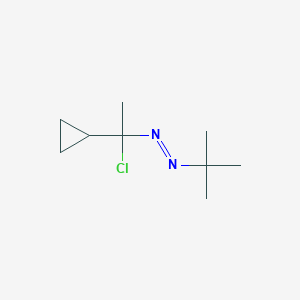
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
